ethyl 4-(carbonochloridoyl)benzoate

Übersicht

Beschreibung

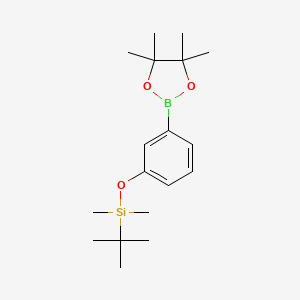

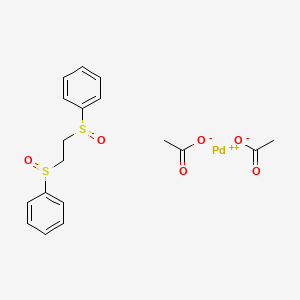

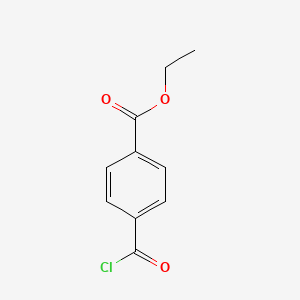

Ethyl 4-(carbonochloridoyl)benzoate: is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a carbonochloridoyl group attached to the benzene ring. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional groups.

Wirkmechanismus

Target of Action

Ethyl 4-(carbonochloridoyl)benzoate, also known as p-Ethoxycarbonylbenzoyl chloride or ethyl 4-(chlorocarbonyl)benzoate, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for various physiological processes.

Mode of Action

The compound acts as a local anesthetic by binding to the receptor of the sodium ion (Na+) channel on the nerve membrane . This binding reduces the passage of Na+ through the ion channel, thereby blocking the conduction of nerve impulses . This blockage results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .

Biochemical Pathways

By blocking these channels, the compound prevents the depolarization of the nerve cell membrane, inhibiting the propagation of the nerve impulse .

Pharmacokinetics

As a local anesthetic, it is likely to have a localized effect at the site of application, with minimal systemic absorption .

Result of Action

The primary result of the action of this compound is the temporary loss of sensation in the area where it is applied. This is achieved by blocking the conduction of nerve impulses, which leads to a lack of sensation, thereby facilitating local surgeries and treatments without causing pain to the patient .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 4-(carbonochloridoyl)benzoate can be synthesized through the reaction of 4-chlorocarbonylbenzoic acid with ethanol in the presence of a catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or a solid acid catalyst like modified clay. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity. The use of solid acid catalysts helps in minimizing waste and improving the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-(carbonochloridoyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The carbonochloridoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Reduction Reactions: The compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.

Ester Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Ester Hydrolysis: Benzoic acid and ethanol.

Reduction: Corresponding alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(carbonochloridoyl)benzoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: Used in the preparation of polymers and advanced materials.

Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.

Vergleich Mit ähnlichen Verbindungen

Ethyl benzoate: Similar structure but lacks the carbonochloridoyl group.

Methyl 4-(carbonochloridoyl)benzoate: Similar but with a methyl ester group instead of an ethyl ester group.

4-(Chlorocarbonyl)benzoic acid: Lacks the ethyl ester group.

Uniqueness: this compound is unique due to the presence of both the carbonochloridoyl and ethyl ester groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industrial applications .

Eigenschaften

IUPAC Name |

ethyl 4-carbonochloridoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYHUEAWYYJRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483712 | |

| Record name | p-Ethoxycarbonylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27111-45-1 | |

| Record name | p-Ethoxycarbonylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)